molecular formula C9H9NO B161093 (R)-(+)-4-Methylmandelonitrile CAS No. 10017-04-6

(R)-(+)-4-Methylmandelonitrile

Cat. No. B161093
CAS RN: 10017-04-6
M. Wt: 147.17 g/mol
InChI Key: KKGXJLAWLSJRGK-VIFPVBQESA-N
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Description

(R)-(+)-4-Methylmandelonitrile is a chiral nitrile compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid with a molecular weight of 149.17 g/mol and a boiling point of 225-226°C. In

Scientific Research Applications

Chiral Solvating Agents

(R)-(+)-4-Methylmandelonitrile, and its derivatives like mandelonitrile, have been explored for their potential as chiral solvating agents. In particular, studies have found that certain ion pairs of mandelate possess structural features sufficient for NMR enantiodiscrimination of cyanohydrins, a class of compounds to which (R)-(+)-4-Methylmandelonitrile belongs. This characteristic is valuable in determining the absolute configuration of cyanohydrins and other compounds (Moon et al., 2010).

Enantioselective Synthesis

Enantioselective synthesis using hydroxynitrile lyases has been demonstrated for the production of various cyanohydrins, including (R)-mandelonitrile. This synthesis approach has been noted for its high yield and enantiopurity, making it a promising method for producing (R)-(+)-4-Methylmandelonitrile and related compounds (Alagöz et al., 2015).

Biocatalytic Production

Biocatalytic processes have been developed for producing optically pure mandelic acids and analogues, which are important for pharmaceutical chemistry. These processes utilize enzymatic syntheses like nitrile hydrolysis, which can be applied to the production of (R)-(+)-4-Methylmandelonitrile and its analogues (Martínková & Křen, 2018).

Reaction Temperature Optimization

Optimization of reaction conditions, such as temperature, has been studied for the enzymatic synthesis of (R)-mandelonitrile. Understanding these conditions is crucial for efficient production and has implications for producing (R)-(+)-4-Methylmandelonitrile (Willeman et al., 2002).

Methylation Studies

While not directly related to (R)-(+)-4-Methylmandelonitrile, research into methylation processes, such as in DNA methylation profiling, provides a broader context for understanding the biochemical pathways and reactions in which (R)-(+)-4-Methylmandelonitrile and its analogues might play a role (Akalin et al., 2012).

properties

IUPAC Name

(2R)-2-hydroxy-2-(4-methylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGXJLAWLSJRGK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429456
Record name (R)-(+)-4-Methylmandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-4-Methylmandelonitrile

CAS RN

10017-04-6
Record name (R)-(+)-4-Methylmandelonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-4-Methylmandelonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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